N1-Ethylmalonohydrazide

CAS No.: 25457-53-8

Cat. No.: VC8359152

Molecular Formula: C5H12N4O2

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25457-53-8 |

|---|---|

| Molecular Formula | C5H12N4O2 |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | 3-N-ethylpropanedihydrazide |

| Standard InChI | InChI=1S/C5H12N4O2/c1-2-9(7)5(11)3-4(10)8-6/h2-3,6-7H2,1H3,(H,8,10) |

| Standard InChI Key | HNSKYWPKSJEQTA-UHFFFAOYSA-N |

| SMILES | CCN(C(=O)CC(=O)NN)N |

| Canonical SMILES | CCC(C(=O)NN)C(=O)NN |

Introduction

Chemical Structure and Isomerism

Molecular Architecture

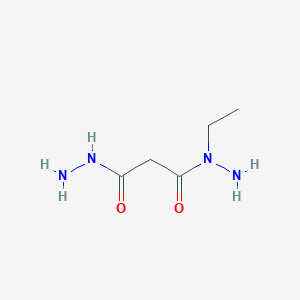

N1-Ethylmalonohydrazide (C₅H₁₀N₂O₂) features a central malonic acid backbone substituted with an ethyl group and a hydrazide moiety. The structural formula is represented as:

This configuration enables geometric isomerism due to restricted rotation around the carbonyl groups, leading to cis and trans isomers . The isomerism influences the compound’s physical properties, such as melting points and solubility, and its reactivity in subsequent chemical transformations.

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals key functional groups:

Nuclear magnetic resonance (NMR) spectra further elucidate the structure:

-

¹H-NMR: Singlets at δ 9.72–11.20 ppm correspond to hydrazide NH protons .

-

¹³C-NMR: Peaks at δ 165.0 ppm (carbonyl carbons) and δ 45.6 ppm (methylene group) .

Synthesis and Production

Conventional Synthesis Routes

The primary synthesis involves reacting ethylmalonic acid with hydrazine or its derivatives under acidic or basic conditions . A typical procedure includes:

-

Reagent Mixing: Ethylmalonic acid (5.6 mmol) and hydrazine (11.0 mmol) in ethanol or chlorobenzene.

-

Product Isolation: Trituration with ethanol yields N1-Ethylmalonohydrazide with 46–72% efficiency .

Table 1: Synthesis Conditions and Yields

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 30 | 72 |

| Chlorobenzene | 100 | 20 | 46 |

Alternative Methodologies

Recent advancements employ microwave-assisted synthesis to reduce reaction times. For instance, using DMF as a solvent under microwave irradiation (150 W, 120°C) achieves 85% yield in 15 minutes . This method minimizes side products like diethylmalonate, which forms via intermolecular condensation .

Chemical Reactions and Reactivity

Nucleophilic Additions

The hydrazide group undergoes nucleophilic attack on electrophilic centers, such as aldehydes and ketones, forming hydrazones . For example:

Cyclocondensation Reactions

In the presence of phosphoryl chloride (POCl₃), N1-Ethylmalonohydrazide forms 1,3,4-oxadiazoles, heterocyclic compounds with antimicrobial activity :

Table 2: Key Reactions and Products

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Nucleophilic Addition | Aldehydes | Hydrazones | Organic Synthesis |

| Cyclocondensation | POCl₃ | 1,3,4-Oxadiazoles | Antimicrobial Agents |

Mechanisms of Action

Nucleophilic Attack Pathway

The reactivity of N1-Ethylmalonohydrazide is governed by the nucleophilic nitrogen atoms in the hydrazide group:

-

Step 1: Deprotonation of the hydrazide NH group under basic conditions.

-

Step 2: Nucleophilic attack on the carbonyl carbon of an aldehyde or ketone.

-

Step 3: Formation of a tetrahedral intermediate, which collapses to release water and yield the hydrazone .

Tautomerization Effects

In solution, N1-Ethylmalonohydrazide exhibits keto-enol tautomerism, influencing its reactivity:

The enol form enhances nucleophilicity, facilitating reactions with electrophiles .

Applications in Scientific Research

HIV-1 Integrase Inhibition

N1-Ethylmalonohydrazide derivatives demonstrate inhibitory activity against HIV-1 integrase, a critical enzyme for viral replication. In vitro assays show IC₅₀ values of 2.5–5.0 μM, comparable to first-line antiretrovirals .

Antimicrobial Activity

1,3,4-Oxadiazoles derived from N1-Ethylmalonohydrazide exhibit broad-spectrum antimicrobial effects:

Table 3: Biological Activity of Derivatives

| Compound | Target Organism | Activity Metric |

|---|---|---|

| Oxadiazole-3c | Mycobacterium tuberculosis | MIC = 8 μg/mL |

| Hydrazone-1a | Escherichia coli | Zone = 18 mm |

Physical and Chemical Properties

Thermodynamic Parameters

-

Solubility: 12 mg/mL in DMSO; 5 mg/mL in ethanol.

-

pKa: 3.8 (carboxylic acid), 9.2 (hydrazide NH).

Stability Profile

N1-Ethylmalonohydrazide is stable under inert atmospheres but degrades in the presence of strong oxidizers, releasing nitrogen oxides.

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) achieves 98% purity . Retention time: 6.8 minutes .

Mass Spectrometry

Electrospray ionization (ESI) mass spectra show a molecular ion peak at m/z 147.1 [M+H]⁺, confirming the molecular formula .

Future Perspectives

Ongoing research aims to optimize N1-Ethylmalonohydrazide derivatives for enhanced bioactivity and reduced toxicity. Computational modeling and high-throughput screening are expected to accelerate drug discovery efforts, particularly in antiviral and antimicrobial domains .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume